molecular formula C23H18BrClN2O3 B15079579 4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol CAS No. 303061-27-0

4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

Cat. No.: B15079579
CAS No.: 303061-27-0
M. Wt: 485.8 g/mol
InChI Key: UIYHQXLOTCBVOF-UHFFFAOYSA-N
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Description

4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with a unique structure that includes bromine, chlorine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]benzoxazin core and subsequent functionalization with bromine and chlorine atoms. Common synthetic routes may include:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazin core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.

    Functionalization: Introduction of bromine and chlorine atoms through halogenation reactions, often using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Br2, Cl2), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
  • 4-Bromo-2-chlorophenol

Uniqueness

4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities, chemical stability, and reactivity, making it a valuable compound for research and development.

Properties

CAS No.

303061-27-0

Molecular Formula

C23H18BrClN2O3

Molecular Weight

485.8 g/mol

IUPAC Name

4-bromo-2-[9-chloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

InChI

InChI=1S/C23H18BrClN2O3/c1-29-16-6-2-13(3-7-16)19-12-20-17-11-15(25)5-9-22(17)30-23(27(20)26-19)18-10-14(24)4-8-21(18)28/h2-11,20,23,28H,12H2,1H3

InChI Key

UIYHQXLOTCBVOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=C(C=CC(=C5)Br)O

Origin of Product

United States

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